molecular formula C24H22ClNO3 B11411537 N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11411537
M. Wt: 407.9 g/mol
InChI Key: VFIQOLBPSJORAJ-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran core, substituted with chlorophenyl, furan, and carboxamide groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and 2-bromoacetophenone, under basic conditions.

    Substitution Reactions: The chlorophenyl and furan groups are introduced through nucleophilic substitution reactions. For instance, the chlorophenyl group can be attached using 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate product with an appropriate amine, such as furan-2-ylmethylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-1-benzofuran-2-carboxamide
  • N-[(2-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,5-dimethyl-1-benzofuran-2-carboxamide
  • N-[(2-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Uniqueness

N-[(2-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to the presence of three methyl groups on the benzofuran core, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C24H22ClNO3

Molecular Weight

407.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H22ClNO3/c1-15-11-20-17(3)23(29-22(20)12-16(15)2)24(27)26(14-19-8-6-10-28-19)13-18-7-4-5-9-21(18)25/h4-12H,13-14H2,1-3H3

InChI Key

VFIQOLBPSJORAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)N(CC3=CC=CC=C3Cl)CC4=CC=CO4

Origin of Product

United States

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